Quinespar
Overview
Description
Quinespar is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinespar can be synthesized through several methods, including classical and modern synthetic routes. One common method involves the Friedländer quinoline synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions to form the quinoline core structure . Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process . Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinespar undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or a base.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Quinespar has a wide range of applications in scientific research:
Mechanism of Action
Quinespar exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with enzymes and proteins, modulating their activity and affecting cellular processes . For example, this compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . Its ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Quinespar is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Quinoline: Shares a similar core structure but differs in its substitution pattern and reactivity.
Quinone: Known for its redox activity but lacks the additional functional groups present in this compound.
Hydroquinone: A reduced form of quinone with distinct chemical properties and applications.
This compound’s unique combination of functional groups and reactivity makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
diethyl (2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-3-34-20(31)12-19(23(33)35-4-2)28-22(32)15-6-8-16(9-7-15)27-13-14-5-10-18-17(11-14)21(25)30-24(26)29-18/h5-11,19,27H,3-4,12-13H2,1-2H3,(H,28,32)(H4,25,26,29,30)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKRVFLXCYWPZ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCC2=CC3=C(C=C2)N=C(N=C3N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172323 | |
Record name | Quinespar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18921-66-9 | |
Record name | Quinespar | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018921669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinespar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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